molecular formula C13H13ClF3N3O3 B2962593 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone CAS No. 1263275-60-0

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Cat. No.: B2962593
CAS No.: 1263275-60-0
M. Wt: 351.71
InChI Key: QIDVMSXBBYYQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a complex organic compound characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a piperazine ring

Properties

IUPAC Name

2-chloro-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O3/c14-8-12(21)19-5-3-18(4-6-19)10-2-1-9(13(15,16)17)7-11(10)20(22)23/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDVMSXBBYYQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves multiple steps. One common method includes the reaction of 2-nitro-4-(trifluoromethyl)aniline with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

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